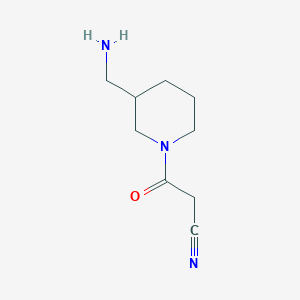

3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile

Description

3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile is a synthetic small molecule featuring a piperidine core substituted with an aminomethyl group at the 3-position, linked via an amide bond to a cyanoethyl moiety. This compound belongs to a class of glycogen synthase kinase-3β (GSK-3β) inhibitors developed for neurodegenerative disease therapeutics, particularly Alzheimer’s disease . Its design incorporates structural elements critical for binding to the ATP pocket of GSK-3β, including a pyrimido[4,5-b]indole heterocycle and stereospecific side chains. The (R)-enantiomer of this compound, (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2), demonstrates enhanced metabolic stability and inhibitory potency (IC50 = 480 nM) compared to earlier analogs .

Properties

IUPAC Name |

3-[3-(aminomethyl)piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-4-3-9(13)12-5-1-2-8(6-11)7-12/h8H,1-3,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRIPGHRTPVADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC#N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile: Specific Methods

While direct literature on the exact preparation of this compound is limited, closely related synthetic intermediates and methods provide valuable insights:

Synthesis via N-Acylation and Quaternization of Piperidine Precursors

A practical approach involves starting from commercially available aminopyridine derivatives or substituted piperidines, followed by:

- N-acylation to introduce the oxopropanenitrile moiety or its precursor.

- Quaternization of the piperidine nitrogen with benzyl halides to activate the ring for further substitution.

- Partial reduction using sodium borohydride to generate aminomethyl groups on the piperidine ring.

This sequence was effectively applied in the preparation of intermediates structurally similar to the target compound, yielding aminomethyl-substituted piperidines with high enantiomeric purity (>97% ee) and improved overall yields (26% over two steps) compared to previous methods.

Table 1: Key Reaction Conditions and Outcomes for N-Acylation and Quaternization Route

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Acylation | Acyl chloride or equivalent, base | High | Efficient formation of amide linkage |

| Quaternization | Benzyl chloride/bromide, toluene, reflux | Moderate | Formation of quaternary ammonium salt |

| Partial Reduction | NaBH4 in MeOH/H2O mixture | Good | Selective reduction to aminomethyl |

| Overall Yield (2 steps) | 26 | Improved vs. literature (15%) | |

| Enantiomeric Excess (ee) | >97% | High stereochemical purity |

Cyclization of 6-Oxoamino Acids to Piperidines

Another method involves preparing 6-oxoamino acids that can cyclize to form piperidine rings bearing keto and amino substituents:

- Starting from aldehydes and sulfinimines, the nitrile group can be introduced via reagents generated in situ (e.g., from isopropanol and diethylaluminum cyanide).

- Acidic treatment removes protecting groups and promotes cyclization to the piperidine ring.

- Hydrogenation finalizes the stereochemistry and functional group arrangement.

Analytical and Research Findings on Preparation Efficiency

Stereochemical Control: The preparation methods emphasize the importance of stereochemistry, as the aminomethyl substitution on the piperidine ring can exist as cis or trans isomers. The cis isomers are generally more stable due to reduced steric hindrance (fewer 1,3-diaxial interactions), influencing yields and purity.

Yield Optimization: Improved synthetic routes have been developed to enhance overall yields from approximately 15% to over 25% in key intermediates, significantly impacting the scalability and cost-effectiveness of the synthesis.

Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and chiral high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and enantiomeric purity, respectively.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Radical Cyclization of Aziridines | Aziridine synthesis → Radical rearrangement | High functional group tolerance | Multi-step, requires radical initiators |

| Pd-Catalyzed Allylic Amination | Allylic amination → Michael addition | Good stereocontrol, mild conditions | Requires palladium catalysts |

| N-Acylation + Quaternization + Reduction | N-acylation → Quaternization → NaBH4 reduction | High enantiomeric purity, scalable | Moderate overall yield (26%) |

| Cyclization of 6-Oxoamino Acids | Sulfinimine formation → Nitrile introduction → Cyclization | Enables keto and nitrile incorporation | Complex multi-step sequence |

Chemical Reactions Analysis

3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. It can act on enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Inhibitory Potency

Key Observations:

- Substituent Effects : Bromo substitution (as in (R)-28) enhances potency compared to chloro analogs (IC50 = 360 vs. 480 nM) .

- Linker Group : The amide + nitrile linker in (R)-2 improves metabolic stability over ketone-based linkers (e.g., compound 1 in ) by eliminating enzymatic degradation hotspots .

- Core Heterocycle : Pyrimido[4,5-b]indole derivatives specifically target GSK-3β, whereas pyrrolo[2,3-d]pyrimidine analogs like Tofacitinib inhibit JAK kinases, highlighting core-dependent target specificity .

Stereochemical Influence

The (R)-configuration at the piperidine stereocenter is critical for activity. Enantiopure (R)-2 and (R)-28 exhibit >10-fold higher potency than their (S)-counterparts, as confirmed by molecular dynamics simulations showing tighter binding to GSK-3β’s hydrophobic pocket .

Biological Activity

3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile is a chemical compound characterized by its piperidine ring structure, which is significant in pharmaceutical applications. This compound has been investigated for various biological activities, including potential antimicrobial and anticancer properties. Its structural features allow it to interact with specific biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against a variety of bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been observed to inhibit cell proliferation and induce apoptosis in cancer cell lines, although the specific mechanisms remain under investigation. The interaction of the compound with cellular pathways related to cancer progression is a key area of ongoing research.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, leading to downstream effects on cellular signaling pathways. This interaction can modulate various biological processes, including those involved in inflammation and cell growth.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Mechanism | Interaction with enzymes/receptors affecting cellular pathways |

Case Study: Anticancer Efficacy

In a recent study, this compound was tested on multiple cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been assessed in preliminary studies. It demonstrated favorable absorption characteristics and a moderate half-life, suggesting potential for effective dosing regimens. Toxicity studies indicated low adverse effects at therapeutic doses, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-(Aminomethyl)piperidin-1-yl)-3-oxopropanenitrile, and what reaction conditions are optimal?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous piperidine derivatives (e.g., 3-Oxo-3-piperidin-1-yl-propionitrile) are synthesized using ethanol and piperidine at 0–5°C for 2 hours under basic conditions . The aminomethyl group can be introduced via reductive amination or by modifying pre-functionalized piperidine intermediates. Optimization requires pH control, low temperatures to minimize side reactions, and purification via column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with >95% purity thresholds is standard for purity validation . Structural confirmation employs nuclear magnetic resonance (NMR) for proton/carbon environments and X-ray crystallography for absolute stereochemistry determination, as demonstrated for related piperidine derivatives . Mass spectrometry (MS) verifies molecular weight .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on Safety Data Sheets (SDS) of structurally similar nitriles, researchers should use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact; in case of exposure, rinse with water for 15 minutes. Store at room temperature in airtight containers, away from oxidizers .

Q. What analytical techniques confirm the compound's stereochemistry?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns separates enantiomers. Single-crystal X-ray diffraction provides definitive stereochemical assignment, as applied to 3-Oxo-3-(piperidin-1-yl)propanenitrile derivatives . Circular dichroism (CD) spectroscopy may supplement these methods .

Advanced Research Questions

Q. What computational methods are recommended for optimizing the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can predict intermediates and transition states. The ICReDD framework integrates computational, information, and experimental sciences to reduce trial-and-error, enabling rapid identification of optimal solvents, catalysts, and temperatures . Machine learning models trained on analogous piperidine syntheses further refine reaction parameters .

Q. How can researchers address discrepancies in biological activity data across different studies?

- Methodological Answer : Contradictions may arise from impurities, stereochemical variations, or assay conditions. Rigorous batch-to-batch purity validation (HPLC, NMR) and enantiomeric resolution are critical . Standardized bioassays (e.g., enzyme inhibition protocols) with positive/negative controls reduce variability. Meta-analyses of structure-activity relationships (SAR) for related cyanoacetamides can contextualize results .

Q. What strategies exist for modifying the piperidine ring to enhance bioactivity?

- Methodological Answer : Substituent effects on the piperidine ring (e.g., methyl, benzyl, or heterocyclic groups) modulate lipophilicity and target binding. For example, Tolterodine derivatives with substituted piperidines show enhanced receptor affinity . Rational design using molecular docking (e.g., AutoDock) and free-energy perturbation (FEP) calculations can prioritize modifications .

Q. How do reaction parameters influence the yield in multi-step syntheses?

- Methodological Answer : Design of Experiments (DoE) methodologies statistically optimize parameters like temperature, solvent polarity, and stoichiometry. For instance, fractional factorial designs minimize experiments while maximizing data on intermediate stability and byproduct formation . Reaction monitoring via in-situ FTIR or LC-MS identifies rate-limiting steps for adjustment .

Data Contradiction Analysis

- Example : Conflicting reports on biological activity may stem from undetected stereoisomers. For instance, the (3R,4R)-stereoisomer of a related compound showed distinct pharmacokinetics compared to its enantiomer . Researchers must validate stereochemistry and use chiral analytical methods to resolve such discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.